trans-Bis(dicyclohexylamine)palladium(II) acetate
Overview
Description
The compound trans-Bis(dicyclohexylamine)palladium(II) acetate is a palladium(II) complex with dicyclohexylamine ligands. While the specific compound is not directly discussed in the provided papers, related palladium(II) complexes with various ligands have been synthesized and characterized, indicating the versatility and reactivity of palladium(II) centers in coordination chemistry.
Synthesis Analysis
The synthesis of palladium(II) complexes often involves the reaction of palladium salts with appropriate ligands. For instance, the synthesis of trans-bis[(R)-(+)-bornylamino]palladium(II) dichloride was achieved and characterized by X-ray structure analysis, demonstrating the ability to create chiral palladium(II) complexes with specific ligands . Similarly, the synthesis of bis(N-heterocyclic carbene) dipalladium complexes was performed via metallomacrocyclic AgI ligand transfer agents, showcasing a method for preparing palladium(II) complexes with N-heterocyclic carbene ligands .
Molecular Structure Analysis
The molecular structure of palladium(II) complexes is often square planar, as observed in the structure of bis(2-acetylpyridine 3-hexamethyleneiminylthiosemicarbazonato) palladium II, where the palladium(II) atom is surrounded by two cis nitrogen atoms and two cis sulfur atoms . The structure of trans-bis[(R)-(+)-bornylamino]palladium(II) dichloride also confirms the square planar geometry typical of palladium(II) complexes .
Chemical Reactions Analysis
Palladium(II) complexes are known for their catalytic properties. For example, trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride has been shown to be an excellent catalyst for Suzuki–Miyaura coupling reactions, achieving high turnover numbers and excellent yields . The reactivity of cis- and trans-bis-[{5-carbomethoxy-(1,2,3-η)-cyclohexenyl}palladium] complexes also demonstrates the influence of ligand structure on the mode of attack by acetate on a (π-allyl)palladium complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of palladium(II) complexes can be inferred from spectroscopic and crystallographic studies. For instance, the palladium(II) bis- and trischelates with cis-1,2-bis(alkoxyamino)cyclohexanes were characterized using electronic, IR, and 1H NMR spectroscopy, providing insights into the electronic environment and bonding of the palladium center . The crystal structure of the potential antitumor complex bis(2-acetylpyridine 3-hexamethyleneiminylthiosemicarbazonato)palladium(II) revealed intermolecular hydrogen bonds and various metal-ligand interactions, which are crucial for understanding the stability and reactivity of such complexes .
Scientific Research Applications
Synthetic Applications
trans-Bis(dicyclohexylamine)palladium(II) acetate serves as a catalyst in various synthetic reactions. An example includes its use in the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines through ring transformation in pyrimidines. This process demonstrates the catalyst's efficacy in room temperature aerobic Suzuki reactions (Verbitskiy et al., 2015).
Catalytic Efficiency in Macrocyclizations
Another notable application is in palladium(II)-catalyzed macrocyclizations. These reactions are strategically important for transannular Diels-Alder reaction substrates. This catalyst has shown several advantages over palladium(0)-catalyzed cross-coupling approaches, indicating its potential in efficient macrocyclization processes (Iafe et al., 2013).
Structural and Reaction Studies
Research also includes studies on the structural properties and reaction behavior of related palladium complexes. For instance, investigations into the isomerization and reaction dynamics of cis- and trans-bis-[{5-carbomethoxy-(1,2,3-η)-cyclohexenyl}palladium] complexes have provided insights into the mechanisms of acetate migration in these systems (Grennberg et al., 1991).
Catalytic Applications in Organic Synthesis
The complex also finds application in organic synthesis, such as in cycloisomerization of 1,6-enynes using acetate as a nucleophile under palladium(II) catalysis. This method facilitates the efficient synthesis of carbo- and heterocyclic compounds, including fused rings, demonstrating the catalyst's versatility in organic transformations (Zhang et al., 2005).
properties
IUPAC Name |
acetic acid;dicyclohexylazanide;palladium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDWGNLLRXNPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Bis(dicyclohexylamine)palladium(II) acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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